molecular formula C19F20 B1495694 1,2-Bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene CAS No. 1821062-80-9

1,2-Bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene

Cat. No.: B1495694
CAS No.: 1821062-80-9
M. Wt: 608.2 g/mol
InChI Key: VDETZPYQAWUCIA-UHFFFAOYSA-N
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Description

1,2-Bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene (CAS 1821062-80-9) is a diarylethene (DAE) derivative characterized by its perfluorinated cyclopentene core and tetrafluoro-trifluoromethylphenyl substituents. This structure confers exceptional thermal stability and photochromic properties, making it suitable for applications in optical switching, molecular memory devices, and sensors. The electron-withdrawing nature of the fluorine atoms and trifluoromethyl groups enhances the compound’s resistance to oxidation and fatigue during photocyclization .

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-[3,3,4,4,5,5-hexafluoro-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]cyclopenten-1-yl]-6-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19F20/c20-7-1(8(21)12(25)5(11(7)24)17(32,33)34)3-4(16(30,31)19(38,39)15(3,28)29)2-9(22)13(26)6(18(35,36)37)14(27)10(2)23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDETZPYQAWUCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19F20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,2-Bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene (CAS No. 1821062-80-9) is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C19F20
  • Molecular Weight : 608.17 g/mol
  • Structure : The compound features a cyclopentene core substituted with multiple fluorinated phenyl groups which enhance its lipophilicity and metabolic stability.

Biological Activity

The incorporation of fluorine into organic compounds significantly influences their biological activity. Fluorinated compounds often exhibit enhanced pharmacokinetic properties such as increased lipophilicity and metabolic stability. These properties can lead to improved bioavailability and efficacy in therapeutic applications .

  • Increased Lipophilicity : The presence of trifluoromethyl groups increases the lipophilic character of the compound, facilitating better membrane permeability and absorption in biological systems .
  • Metabolic Stability : Fluorinated compounds are generally more resistant to metabolic degradation due to the strong C-F bond compared to C-H bonds. This stability can result in prolonged action within the body .
  • Enhanced Intrinsic Activity : Fluorinated groups can enhance the intrinsic activity of compounds by altering electronic properties and steric factors that influence interactions with biological targets .

Antiviral Activity

Research has indicated that fluorinated compounds can exhibit significant antiviral properties. For instance, studies on fluorinated nucleosides have shown promising results against viral infections. The structural modifications provided by fluorine enhance the binding affinity to viral enzymes .

Enzymatic Synthesis

Recent advancements in enzymatic synthesis have allowed for the production of various fluorinated compounds using cytochrome P450 enzymes. This method has been pivotal in developing biologically active fluorinated derivatives with potential therapeutic applications .

Data Table: Comparison of Biological Activities

Compound NameCAS NumberBiological ActivityMechanism of Action
This compound1821062-80-9Antiviral activity; potential insecticidal propertiesIncreased lipophilicity; metabolic stability
Fluorinated NucleosidesVariousAntiviral; anticancerEnhanced binding affinity; metabolic stability

Comparison with Similar Compounds

Comparison with Similar Diarylethene Derivatives

Structural Variations and Photochromic Properties

Diarylethenes are distinguished by their aryl substituents, which dictate their photophysical behavior. Below is a comparative analysis of key analogues:

Table 1: Structural and Photophysical Comparison of Selected Diarylethenes
Compound Name (CAS) Substituents λmax (nm) Thermal Stability Applications
Target Compound (1821062-80-9) 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl Data not reported (inferred >600 nm) High (fluorine-rich structure) High-performance optical switches, sensors
1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene (172612-67-8) 2,4-Dimethyl-5-phenylthienyl 579 (closed form) Moderate Visible-light-activated switches, photochromic inks
1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE) 2,4,5-Trimethylthienyl 531 (closed form) Low Model systems for SRS microscopy
1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene (137814-07-4) 2-Methylbenzo[b]thiophene ~600 (estimated) High Photocurable sealants, UV-sensitive coatings
3,3,4,4,5,5-Hexafluoro-1,2-bis[4-(phenylethynyl)phenyl]cyclopentene Phenylethynylphenyl Not reported High (crystalline stability) Left-handed material simulations
Key Observations:
  • Substituent Effects :

    • Electron-Withdrawing Groups : The target compound’s trifluoromethyl and fluorine substituents red-shift absorption compared to methyl/phenyl-thienyl analogues (e.g., 172612-67-8) due to enhanced conjugation and electron withdrawal .
    • Thienyl vs. Benzothiophene : Replacing thienyl with benzo[b]thiophene (137814-07-4) extends π-conjugation, further red-shifting absorption into the near-infrared (NIR) range .
    • Phenylethynyl Groups : Bulky substituents (e.g., in CAS 326497-02-3) introduce steric effects, altering dihedral angles (32.7°–53.7°) and solid-state packing, which impacts photocyclization efficiency .
  • Thermal Stability: Fluorinated derivatives (e.g., 1821062-80-9, 137814-07-4) exhibit superior thermal stability compared to non-fluorinated analogues like CMTE, attributed to strong C–F bonds and reduced molecular mobility .
  • Fatigue Resistance :

    • The target compound’s perfluorinated structure minimizes degradation during repeated UV-vis cycling, outperforming partially fluorinated derivatives like 172612-67-8 .

Preparation Methods

Transition-Metal-Free Oxidative Homocoupling of Grignard Reagents

A notable method involves the catalytic oxidative homocoupling of the corresponding aryl Grignard reagents in the presence of a multielectron-accepting organic oxidant under aerobic conditions:

  • Procedure Summary :
    • A catalytic amount (10 mol%) of the perfluorocyclopentene derivative (compound 1) is dissolved in tetrahydrofuran (THF) at room temperature.
    • The aryl Grignard reagent (1.0 mmol) is added to the solution.
    • The mixture is immediately exposed to dry air and stirred for 6 to 12 hours.
    • The reaction is quenched with saturated aqueous ammonium chloride solution.
    • The organic phase is extracted with ethyl acetate, dried over sodium sulfate, and concentrated.
    • The crude product is purified by silica gel column chromatography to afford the desired bis-substituted cyclopentene derivative.

This method is advantageous because it avoids the use of transition metals, employs mild conditions, and uses air as the oxidant, which is environmentally benign. The oxidative homocoupling facilitates the formation of the biaryl linkage on the cyclopentene core.

Detailed Reaction Conditions and Parameters

Parameter Details
Catalyst 10 mol% of 1,2-Bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene
Solvent Tetrahydrofuran (THF)
Temperature Room temperature (approx. 20-25 °C)
Reaction Time 6 - 12 hours
Atmosphere Dry air (oxygen source for oxidation)
Workup Quench with saturated NH4Cl, extraction with EtOAc, drying with Na2SO4
Purification Silica gel column chromatography

Notes on Raw Materials and Precursors

  • The aryl Grignard reagents used in this synthesis are typically prepared from the corresponding tetrafluoro-trifluoromethyl-substituted aryl bromides or iodides.
  • The perfluorocyclopentene core is either commercially available or synthesized through specialized fluorination and cyclization protocols.
  • Due to the moisture sensitivity of the reagents and products, strict inert atmosphere techniques and dry solvents are recommended.

Summary Table of Preparation Method

Step Description Key Reagents/Conditions Outcome
1. Preparation of Aryl Grignard From tetrafluoro-trifluoromethyl aryl halides via Mg insertion Mg, dry ether or THF, inert atmosphere Aryl magnesium halide reagent
2. Oxidative Homocoupling Reaction of aryl Grignard with perfluorocyclopentene catalyst under dry air 10 mol% catalyst, THF, room temp, 6-12 h, dry air Bis-substituted cyclopentene derivative
3. Workup and Purification Quench with NH4Cl, extraction, drying, chromatography Saturated NH4Cl, EtOAc, Na2SO4, silica gel Pure target compound (>95% purity)

Research Findings and Practical Considerations

  • The oxidative homocoupling method is a recent advancement providing a metal-free catalytic route to complex fluorinated cyclopentene derivatives.
  • The reaction tolerates the highly electron-withdrawing fluorine and trifluoromethyl substituents, which typically deactivate aromatic rings toward electrophilic substitution.
  • The use of dry air as an oxidant simplifies handling and avoids hazardous oxidants.
  • Purification by silica gel chromatography is effective due to the compound’s distinct polarity and stability.
  • Storage under inert atmosphere and refrigeration is critical to maintain compound integrity due to moisture sensitivity.

Q & A

Q. What are the recommended synthetic routes for preparing this diarylethene derivative, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves Suzuki-Miyaura coupling or Ullmann-type reactions to attach fluorinated aryl groups to the hexafluorocyclopentene core. Optimize yields by:

  • Using anhydrous conditions and degassed solvents to prevent side reactions.
  • Employing Pd-based catalysts (e.g., Pd(PPh₃)₄) with stoichiometric control of aryl halide precursors .
  • Monitoring reaction progress via TLC or HPLC, as fluorinated intermediates may exhibit distinct Rf values or retention times.
  • Purifying via recrystallization in hexane/ethyl acetate mixtures to remove unreacted starting materials .

Q. How should researchers characterize the photochromic properties of this compound?

Methodological Answer: Use UV-vis spectroscopy to track ring-opening/closure kinetics:

  • Prepare solutions in inert solvents (e.g., THF or cyclohexane) at concentrations ≤1 mM to avoid aggregation effects.
  • Irradiate with UV light (e.g., 313 nm) to induce cyclization, followed by visible light (≥500 nm) for reversal.
  • Measure absorbance at λ_max (~300 nm for the open form; ~550 nm for the closed form) .
  • Calculate quantum yields using actinometry (e.g., ferrioxalate) and compare with reference diarylethenes .

Q. What analytical techniques are critical for confirming molecular structure and purity?

Methodological Answer:

  • NMR (¹⁹F and ¹H): Identify fluorinated phenyl environments (e.g., ¹⁹F shifts between -110 to -130 ppm for CF₃ groups) .
  • X-ray crystallography: Resolve crystal packing and confirm stereochemistry (triclinic systems with unit cell parameters similar to a=10.23 Å, b=10.96 Å, c=24.47 Å) .
  • Elemental analysis: Verify C/F ratios (±0.3% tolerance) to confirm purity .

Q. How can solvent polarity and temperature affect photochromic switching efficiency?

Methodological Answer:

  • Solvent screening: Test in nonpolar solvents (e.g., hexane) to minimize solvatochromic shifts and enhance cyclization rates .
  • Temperature dependence: Conduct kinetic studies at 25–60°C; higher temperatures may accelerate thermal reversal but reduce photostationary state conversion .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • Use PPE (gloves, goggles) due to potential fluorinated byproduct toxicity.
  • Store under inert gas (Ar/N₂) in amber vials to prevent photo-degradation.
  • Dispose of waste via halogenated solvent protocols, as fluorinated aromatics may persist in ecosystems .

Advanced Research Questions

Q. How can crystallographic data inform the design of diarylethenes with improved thermal stability?

Methodological Answer: Analyze X-ray structures to identify intermolecular interactions (e.g., π-stacking of fluorinated phenyl rings) that stabilize the closed form.

  • Compare unit cell parameters (e.g., α=77.08°, β=85.58°, γ=89.92° ) with DFT-optimized geometries.
  • Modify substituents (e.g., bulkier aryl groups) to enhance lattice energy and reduce thermal relaxation rates .

Q. What strategies resolve contradictions in reported quantum yields for photocyclization?

Methodological Answer:

  • Standardize actinometry protocols (e.g., use identical light sources and monochromators).
  • Account for solvent degassing: Dissolved O₂ can quench excited states, reducing apparent yields .
  • Compare data with structurally analogous compounds (e.g., 1,2-bis(thienyl)hexafluorocyclopentenes ) to identify substituent-specific trends.

Q. How can computational modeling predict substituent effects on photochromic kinetics?

Methodological Answer:

  • Perform TD-DFT calculations (B3LYP/6-31G*) to simulate absorption spectra and transition states.
  • Correlate HOMO-LUMO gaps with experimental λ_max values .
  • Use molecular dynamics to model steric effects of tetrafluorophenyl groups on ring-closure activation barriers .

Q. What role does fluorination play in enhancing photostability and fatigue resistance?

Methodological Answer:

  • Fluorine’s electron-withdrawing effects stabilize the closed form via inductive effects, reducing oxidative degradation.
  • Compare fatigue resistance (≥10⁴ cycles) with non-fluorinated analogs using cyclic UV-vis irradiation .
  • Analyze byproducts via GC-MS to identify degradation pathways (e.g., defluorination or aryl ring cleavage) .

Q. How can this compound be integrated into stimuli-responsive materials for optoelectronic devices?

Methodological Answer:

  • Thin-film fabrication: Spin-coat solutions with PMMA matrices (10–20 wt%) to achieve uniform films.
  • Device testing: Measure switching speeds in prototype optical memory devices using pulsed lasers (e.g., 10 ns pulses at 355 nm) .
  • Crosslinking strategies: Introduce acrylate groups for polymerization into durable networks, preserving photochromic activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene
Reactant of Route 2
Reactant of Route 2
1,2-Bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene

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